Scientific Field: Dentistry
Application Summary: YbF3 is used as a component of several dental materials.
Methods of Application: The compound is mixed with other components to form the dental materials.
Results: There is evidence that it reacts with the components of calcium trisilicate cements to form small amounts of a variety of compounds, including ytterbium oxide, Yb2O3, and calcium–ytterbium fluoride, CaYbF5.
Scientific Field: Dental Radiography
Application Summary: YbF3 has found a niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination.
Methods of Application: The compound is incorporated into dental fillings, which then appear clearly on X-ray images.
Results: This application allows for easier identification and examination of dental fillings.
Scientific Field: Material Science
Application Summary: YbF3 is used in the preparation and study of fluorinated glasses
Methods of Application: The compound is incorporated into the glass material during its production
Results: The addition of YbF3 can alter the properties of the glass, potentially improving its performance for certain applications
Scientific Field: Organic Chemistry
Application Summary: YbF3 is known to be a Lewis acid, a property that underpins their widespread use as catalysts in organic chemistry.
Methods of Application: The compound is used as a catalyst in various organic reactions.
Results: The Lewis acidity of YbF3 can enhance the rate and selectivity of certain organic reactions.
Application Summary: YbF3 is used in the production of optical glasses and structural ceramics
Methods of Application: The compound is incorporated into the material during its production
Results: The addition of YbF3 can alter the properties of the material, potentially improving its performance for certain applications
Scientific Field: Electrical Engineering and Optics
Application Summary: YbF3 finds application in electrical components and photo-optical materials
Methods of Application: The compound is used in the manufacturing process of these components and materials
Results: The use of YbF3 can enhance the performance and functionality of these components and materials
Scientific Field: Chemistry
Application Summary: YbF3 is used as a laboratory reagent
Methods of Application: The compound is used in various chemical reactions as a reagent
Results: The use of YbF3 can enhance the efficiency and selectivity of certain chemical reactions
Ytterbium(III) fluoride is a white, odorless powder []. It originates from the element ytterbium, a rare earth metal, and fluorine. Although its natural occurrence is limited, it can be synthesized in laboratories for specific applications [].
The significance of Ytterbium(III) fluoride in scientific research is relatively narrow. However, it finds use in the dental industry as a radio-opaque agent []. When incorporated into dental fillings, it enhances the contrast in X-ray images, allowing dentists to easily identify fillings during examinations [].
YbF3 crystallizes in a cubic lattice structure with each ytterbium(III) cation surrounded by eight fluoride anions in a distorted cube-like arrangement []. This structure reflects the ionic nature of the compound, with strong electrostatic forces holding the cations and anions together [].
There is limited research on the specific reactions of Ytterbium(III) fluoride. However, its synthesis typically involves reacting ytterbium compounds, like ytterbium oxide (Yb2O3), with hydrofluoric acid (HF) according to the following balanced equation []:
Yb2O3 (s) + 6 HF (aq) → 2 YbF3 (aq) + 3 H2O (l)
Due to its high stability, decomposition of Ytterbium(III) fluoride requires extremely high temperatures exceeding 1050°C [].
These reactions illustrate its potential for modifying the properties of dental cements and other materials . Additionally, Ytterbium(III) fluoride can participate in vaporization reactions, which are important for understanding its thermal behavior .
The biological activity of ytterbium(III) fluoride has been a subject of investigation, particularly concerning its cytotoxicity. Studies indicate that while it can stimulate cell growth when incorporated into dental materials, it also poses potential cytotoxic risks due to the release of ytterbium ions and fluoride ions into biological systems . The balance between these effects is crucial for its safe application in medical contexts.
Ytterbium(III) fluoride can be synthesized through various methods:
These synthesis methods allow for the production of highly crystalline forms of ytterbium(III) fluoride, which are desirable for various applications.
Ytterbium(III) fluoride has several notable applications:
Research on the interactions of ytterbium(III) fluoride with biological systems and other materials has revealed both beneficial and potentially harmful effects. Studies have shown that it can enhance the mechanical properties of dental cements while also releasing toxic ions into the environment, necessitating careful consideration of its use in medical applications .
Ytterbium(III) fluoride shares similarities with other lanthanide fluorides but also possesses unique characteristics. Here are some comparable compounds:
| Compound | Formula | Notable Properties | Unique Features |
|---|---|---|---|
| Ytterbium(II) fluoride | YbF₂ | Less stable than YbF₃; used in specific reactions | Exhibits different oxidation state |
| Lanthanum(III) fluoride | LaF₃ | Similar structural properties; used in optics | More soluble than YbF₃ |
| Erbium(III) fluoride | ErF₃ | Used in optical applications and lasers | Has distinct optical characteristics |
Ytterbium(III) fluoride's unique Lewis acidity and stability set it apart from these similar compounds, making it particularly valuable in specific applications like dental materials and catalysis .
Hydrothermal and solvothermal methods are widely employed for synthesizing ytterbium(III) fluoride (YbF₃) with controlled crystallinity and morphology. These techniques involve reactions in aqueous or organic solvents at elevated temperatures (typically 120–220°C) within sealed autoclaves. For example, KF-YbF₃ systems have been synthesized hydrothermally by adjusting reactant ratios (e.g., KF:Yb³⁺), pH, and temperature to achieve phase-pure orthorhombic YbF₃ or cubic KYbF₄ phases. Similarly, solvothermal synthesis using ethanol-water-oleic acid mixtures has yielded β-NaYbF₄:Er³⁺ microcrystals, where prolonged reaction times (48–72 hours) and temperatures above 150°C promote hexagonal phase formation.
A notable advancement is the use of hydrothermal fluorination to produce YbF₃ nanoparticles. For instance, ytterbium nitrate and ammonium fluoride precursors react at 180°C for 24 hours to form monodisperse YbF₃ particles with sizes below 50 nm. The table below summarizes key parameters for hydrothermal/solvothermal synthesis:
Fluorolytic sol-gel synthesis enables the preparation of nanoscale YbF₃ at room temperature, avoiding high-energy processes. This method involves the reaction of ytterbium alkoxides or acetates with anhydrous hydrogen fluoride (HF) in ethanol, producing transparent sols of YbF₃ nanoparticles (5–10 nm). For example, ytterbium isopropoxide reacts with HF to form amorphous YbF₃ gels, which crystallize into cubic phases upon drying at 300°C.
A key advantage is the ability to fabricate Yb³⁺-doped fluorometalates, such as Sr₁₋ₓYbₓF₂₊ₓ (0.12 < x < 0.62), where Yb³⁺ ions occupy Sr²⁺ sites in a fluorite lattice. These materials exhibit tunable optical properties due to defect clustering at higher Yb concentrations. The sol-gel process also supports the synthesis of YbF₃-SiO₂ nanocomposites for upconversion applications, where Yb³⁺ ions are embedded in low-phonon-energy LaF₃ nanocrystals within a silica matrix.
Thermal decomposition of ytterbium trifluoroacetate (Yb(TFA)₃) precursors is a common route for high-purity YbF₃. At 300–400°C under inert atmospheres, Yb(TFA)₃ decomposes to release CF₃COO· radicals, forming crystalline YbF₃ with residual carbonaceous byproducts. Solid-state reactions between Yb₂O₃ and NH₄F at 600–800°C yield micron-sized YbF₃ powders, though this method often requires prolonged grinding and annealing to ensure homogeneity.
Phase evolution studies reveal that NaYbF₄ forms via intermediate YbF₃ when NaF and YbF₃ are heated at 550°C for 6 hours. The table below compares thermal decomposition pathways:
| Precursor | Temperature (°C) | Atmosphere | Product | Crystallite Size (nm) | Reference |
|---|---|---|---|---|---|
| Yb(TFA)₃ | 350 | N₂ | YbF₃ | 20–30 | |
| Yb₂O₃ + NH₄F (1:6) | 700 | Ar | YbF₃ | 100–200 | |
| YbF₃ + NaF (1:1) | 550 | Vacuum | Hexagonal NaYbF₄ | 50–100 |
Ion-assisted deposition (IAD) enhances the density and adhesion of YbF₃ thin films for optical coatings. Using thermal evaporation with argon ion bombardment (energy: 100–300 eV), amorphous YbF₃ films with low extinction coefficients (k < 0.001 at 550 nm) are achieved. Increasing ion energy from 100 eV to 300 eV reduces pore density from 25% to 12%, improving mechanical stability.
Optical properties of IAD-fabricated YbF₃ films:
E-beam evaporation is preferred for depositing high-purity YbF₃ layers in infrared (IR) optics and laser systems. YbF₃ pellets are evaporated at 800–1000°C in vacuum (10⁻⁴–10⁻⁶ Torr) using tantalum or molybdenum crucibles. The process yields films with stoichiometric Yb:F ratios (1:3) and minimal oxygen contamination (<2 at.%).
Key parameters for e-beam evaporation:
Ytterbium(III) fluoride exhibits a distinctive orthorhombic crystal structure that belongs to the space group Pnma (space group number 62) [1] [2]. The compound crystallizes in a three-dimensional framework where the ytterbium cation adopts a nine-coordinate geometry, surrounded by fluorine anions in a distorted capped square antiprismatic arrangement [1] [37]. This structural configuration is characteristic of the rare earth trifluoride family and provides the foundation for understanding the material's unique properties [6].
The crystallographic parameters of ytterbium(III) fluoride have been precisely determined through extensive diffraction studies [1]. The orthorhombic unit cell demonstrates specific dimensional relationships that are fundamental to the material's behavior in various applications [2] [7]. The structural framework consists of ytterbium fluoride polyhedra that share edges and corners, creating a rigid three-dimensional network [1] [37].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [1] [2] |
| Space Group | Pnma (No. 62) | [1] [2] |
| Coordination Number (Yb³⁺) | 9 | [1] |
| Theoretical Density | 8.2 g/cm³ | [6] [7] |
| Melting Point | 1157°C | [6] [7] |
The lattice dynamics of ytterbium(III) fluoride are influenced by the rigid bonding network formed between ytterbium and fluorine atoms [1]. The nine-coordinate environment of ytterbium creates a stable framework that exhibits low phonon energies, making it particularly suitable for optical applications [33]. The structural stability is enhanced by the ionic character of the ytterbium-fluorine bonds, which contribute to the material's thermal and chemical resistance [6] [25].
Research has demonstrated that the orthorhombic structure provides excellent transparency across a broad spectral range from ultraviolet to infrared wavelengths [3] [6]. The crystal structure also exhibits minimal optical dispersion, which is attributed to the symmetric arrangement of the fluorine anions around the ytterbium centers [10] [11]. These structural characteristics make ytterbium(III) fluoride particularly valuable for precision optical applications where dimensional stability is critical [9] [15].
Ytterbium(III) fluoride demonstrates significant effects when incorporated as a dopant in calcium fluoride host matrices [9] [10]. The doping process involves the substitution of calcium ions with ytterbium ions, creating charge compensation mechanisms that influence the overall crystal structure [12] [13]. Research has shown that ytterbium concentrations ranging from 1 to 10 atomic percent can be successfully incorporated into calcium fluoride without significant structural degradation [10] [11].
The incorporation of ytterbium(III) fluoride into calcium fluoride creates distinct optical and structural modifications [9] [12]. Studies have revealed that the doping process leads to the formation of local distortions around the ytterbium sites, which can be characterized through extended X-ray absorption fine structure spectroscopy [37]. These distortions result in unique luminescent properties that are beneficial for laser applications [10] [15].
| Doping Parameter | Range | Effect | Reference |
|---|---|---|---|
| Ytterbium Concentration | 1-10 at.% | Structural modification | [10] [11] |
| Absorption Peak | 979 nm | Enhanced optical properties | [10] |
| Fluorescence Lifetime | 2.2-2.4 ms | Improved laser efficiency | [9] [10] |
| Refractive Index | 1.42866 @ 1035 nm | Optical clarity | [10] |
The charge compensation mechanisms in ytterbium-doped calcium fluoride involve the incorporation of additional fluoride ions or the formation of vacancy defects [12] [13]. First-principles calculations have demonstrated that fluorine-rich growth conditions can enhance the clustering of ytterbium ions while suppressing defect-related quenching mechanisms [12]. This optimization of growth conditions leads to improved luminescence efficiency and better optical performance [12] [16].
Sodium ytterbium fluoride systems represent another important class of host materials where ytterbium(III) fluoride plays a crucial role [14]. In these systems, the high concentration of ytterbium ions creates unique structural environments that differ significantly from dilute doping scenarios [14]. The hexagonal phase sodium ytterbium fluoride has been shown to be approximately ten times more efficient than cubic phase materials for upconversion applications [14].
Research on sodium ytterbium fluoride nanoparticles has revealed that the introduction of additional dopants such as gadolinium can facilitate uniform particle formation and control size distribution [14]. Studies have demonstrated that gadolinium concentrations between 10 and 40 percent can reduce particle sizes from approximately 100 nanometers to 12 nanometers while maintaining structural integrity [14]. This size control is crucial for applications requiring specific optical properties and biocompatibility [14].
The structural analysis of these systems shows that the ytterbium ions occupy specific crystallographic sites that influence the overall symmetry and optical properties [14]. The lower crystallographic symmetry in hexagonal phases compared to cubic phases contributes to enhanced upconversion efficiency through modified selection rules and energy transfer processes [14].
The morphology of ytterbium(III) fluoride thin films exhibits a strong dependence on deposition temperature, transitioning from amorphous to crystalline structures as temperature increases [17] [18]. X-ray diffraction studies have revealed that films deposited below 150°C typically exhibit amorphous characteristics with minimal long-range order [19] [21]. At these lower temperatures, the films demonstrate excellent optical transparency with reduced light scattering, making them suitable for precision optical applications [19].
As the substrate temperature increases above 250°C, the film structure undergoes a significant transformation toward crystalline morphology [17] [19]. This transition is accompanied by increased surface roughness and the development of columnar growth structures [49]. The crystalline films exhibit enhanced mechanical properties and improved environmental stability compared to their amorphous counterparts [18] [21].
| Deposition Temperature | Film Structure | Optical Properties | Reference |
|---|---|---|---|
| <150°C | Amorphous | Low scatter, high transparency | [19] [21] |
| 150-250°C | Mixed phase | Moderate scatter | [17] [49] |
| >250°C | Crystalline | Increased scatter, harder films | [17] [19] |
Ion-assisted deposition techniques have been employed to control the structural properties of ytterbium(III) fluoride films independent of substrate temperature [21] [28]. Research has demonstrated that ion bombardment during deposition can influence the stoichiometry and packing density of the resulting films [21]. Studies using various ion energies have shown that increasing ion energy leads to non-stoichiometric film formation with altered optical properties [21].
The use of ion assistance during deposition results in films with amorphous microstructures even at elevated ion energies [21]. X-ray photoelectron spectroscopy measurements have revealed that the fluorine-to-ytterbium ratio decreases with increasing ion energy, leading to compositional variations that affect the optical constants [21]. These non-stoichiometric films exhibit increased visible light absorption compared to stoichiometric materials [21].
Advanced plasma source techniques have been utilized to achieve precise control over film properties [28]. Research has shown that bias voltages ranging from 50 to 160 volts can be used to optimize the refractive index and homogeneity of ytterbium(III) fluoride films [28]. The results indicate that higher bias voltages are beneficial for improving film homogeneity while maintaining desired optical characteristics [28].
Glancing angle deposition methods have been employed to create columnar thin film structures with unique optical properties [27]. These techniques involve depositing material at oblique angles to the substrate surface, resulting in separated and inclined columnar structures [27]. The resulting films exhibit optically biaxial anisotropic properties with distinct refractive indices along different crystallographic directions [27].
Studies have shown that deposition angles between 78° and 82° can produce significant anisotropy in the optical properties [27]. The principal refractive indices vary considerably between different axes, with differences reaching up to 0.056 between the columnar axis and the perpendicular direction [27]. This anisotropy is attributed to the self-shadowing effect and limited surface diffusion during the deposition process [27].
The residual stress in ytterbium(III) fluoride thin films arises from multiple sources, including intrinsic stress generated during the deposition process and thermal stress resulting from thermal expansion mismatch between the film and substrate [49]. Research has demonstrated that the dominant stress component depends significantly on both the substrate material and deposition conditions [49]. For films deposited on borosilicate glass substrates, intrinsic stress typically dominates, while thermal stress becomes the primary factor for films on fused silica substrates [49].
Systematic studies have revealed that ytterbium(III) fluoride films exhibit moderate tensile stress compared to other fluoride materials [8] [25]. The stress magnitude can be controlled through optimization of deposition parameters, including substrate temperature and deposition rate [25] [26]. Ion-assisted deposition techniques have been shown to influence stress development, with higher ion energies generally leading to increased residual stress values [21].
| Substrate Type | Dominant Stress Component | Stress Magnitude | Reference |
|---|---|---|---|
| Borosilicate Glass | Intrinsic | Moderate tensile | [49] |
| Fused Silica | Thermal | Variable | [49] |
| Silicon | Mixed | Low to moderate | [26] |
The relationship between substrate temperature and film stress has been extensively investigated for ytterbium(III) fluoride systems [49]. Studies have shown that films deposited at room temperature typically exhibit higher stress levels due to incomplete structural relaxation [26]. As the substrate temperature increases, the film stress generally decreases due to enhanced atomic mobility and improved structural organization [49].
Research has demonstrated that substrate temperatures above 150°C can lead to significant stress reduction while maintaining acceptable optical properties [25] [49]. However, elevated temperatures also promote crystallization, which can introduce additional stress through volume changes associated with the amorphous-to-crystalline transition [17]. The optimization of substrate temperature requires balancing stress reduction with the maintenance of desired optical and structural characteristics [25].
The long-term stability of ytterbium(III) fluoride films is closely related to their initial stress state and environmental exposure conditions [25]. Films with lower initial stress levels generally demonstrate better environmental durability and reduced susceptibility to stress-induced degradation [25]. Research has shown that properly optimized films can pass standard environmental tests including humidity exposure and thermal cycling [25].
Moisture absorption effects on film stress have been identified as a significant factor in long-term stability [21] [25]. Studies have revealed that films with higher packing density exhibit reduced moisture absorption and improved stress stability [21]. The incorporation of ion assistance during deposition can enhance packing density and reduce water absorption bands, leading to improved environmental resistance [25].
The trivalent ytterbium ion has a simple two-manifold electronic structure (^2F7⁄2 ground state and ^2F5⁄2 excited state), eliminating excited-state absorption and cross-relaxation losses that plague most rare-earth ions [1] [2]. When ytterbium(III) fluoride is dissolved or dispersed in a host glass or crystal, the resulting materials combine the high quantum efficiency of the ion with the low vibrational energy of the fluoride lattice.
| Host material | Ytterbium(III) fluoride loading (mol %) | Peak absorption cross-section at 975 nm (10⁻²⁰ cm²) [2] | Peak emission cross-section at 1020 nm (10⁻²⁰ cm²) [2] | Room-temperature excited-state lifetime (ms) [3] [4] | Emission bandwidth full-width at half-maximum (nm) [3] |
|---|---|---|---|---|---|
| Lithium–yttrium fluoride single crystal | 10.0 | 0.9 | 1.3 | 3.18 | 7 |
| Oxyfluoride glass | 2.0 | 0.6 | 0.9 | 2.25 | 10 |
| Fluoroindate glass (0.8 YbF₃/1.4 HoF₃) | 0.8 | 0.4 | 0.7 | 2.25 | 83 [5] |
| ZBLAN fiber core | 1.0 | 0.5 | 0.8 | 2.14 | 11 |
The narrow absorption around 975 nm aligns with indium gallium arsenide diode emitters, and the small quantum defect between pump and laser wavelengths keeps thermal loading low [1].
Commercial silica fibers incorporate ytterbium(III) fluoride nanoparticles that diffuse into the core during draw, achieving pump absorption coefficients up to 280 dB m⁻¹ at 920 nm [6]. Double-clad designs scale continuous output beyond 100 W while preserving near diffraction-limited beam quality [7] [6]. Continuous-wave slope efficiencies exceeding 80% have been reported for ytterbium-doped fluoride fibers operating at 1030 nm under cladding pumping [8].
Because the ytterbium ion’s absorption cross-section near 980 nm is an order of magnitude larger than that of most activators, ytterbium(III) fluoride serves as an efficient antenna that funnels near-infrared photons toward higher-lying states of erbium, holmium, or thulium [10] [11]. The energy-transfer pathway follows
$$ \mathrm{Yb^{3+}(^2F{5/2}) + Er^{3+}(^4I{15/2}) \;\rightarrow\; Yb^{3+}(^2F{7/2}) + Er^{3+}(^4I{11/2}) } $$ [12]
and analogous schemes for other activators. The process doubles or triples photon energy, delivering visible or ultraviolet output under diode pumping.
| Host lattice and composition | Excitation wavelength (nm) | Dominant emission bands (nm) | Quantum yield (%) [13] | Maximum absolute thermal sensitivity (% K⁻¹) [12] |
|---|---|---|---|---|
| Sodium-yttrium fluoride doped with twenty-five mol % ytterbium and two mol % erbium | 975 | 522 , 540 , 658 | 12.4 | 1.34 |
| Aluminum fluoride–ytterbium fluoride:erbium fluoride composite | 980 | 652 | 9.1 | 0.97 |
| Fluoroindate glass 0.8 YbF₃/1.4 HoF₃ | 976 | 2,850 | 61 energy-transfer efficiency [5] | 0.65 |
The broad vibronic envelope of many fluoride hosts suppresses concentration quenching up to ytterbium mole fractions approaching fifty percent [10]. Nanoparticle formulations have enabled single-particle cathodoluminescence, multimodal bioimaging, and dual-modality computed-tomography contrast [14].
Ytterbium(III) fluoride films deposited by electron-beam or ion-assisted evaporation exhibit low intrinsic absorption, high laser-induced-damage thresholds, and mechanical stability superior to most alkaline-earth fluorides [15] [16]. These traits position the compound as a low-index partner for multilayer stacks with zinc sulfide or germanium.
A Cauchy model derived from broadband ellipsometry gives the refractive-index dispersion
$$ n(\lambda) = 1.484489 + 5.4996\times10^{-5}\lambda^{-2} + 2.6266\times10^{-3}\lambda^{-4} $$
with wavelength λ expressed in micrometres [15].
| Wavelength (µm) | Refractive index n [17] |
|---|---|
| 0.50 | 1.5267 [18] |
| 1.00 | 1.4872 [18] |
| 4.00 | 1.4845 [18] |
| 10.00 | 1.4845 [18] |
The index varies by less than 0.05 across the entire ultraviolet-to-mid-infrared span of 0.2 µm to 14 µm, allowing color-neutral antireflection designs that operate simultaneously at pump and signal wavelengths [19].
ZnS ╱ ytterbium(III) fluoride two-twenty-layer antireflection coatings on zinc germanium phosphide substrates reduced surface reflectance from twenty-five percent to below one percent at 2.1 µm, while surviving 2 J cm⁻² nanosecond pulses without damage [19].
| Coating stack | Centre wavelength (µm) [19] | Residual reflectance (%) | Laser-induced-damage threshold (J cm⁻²) [19] |
|---|---|---|---|
| (ZnS – ytterbium fluoride)₁₀ on zinc germanium phosphide | 2.10 | 0.9 | >2 |
| (Germanium – ytterbium fluoride)₁₅ dichroic mirror on silicon | 4.50 (high reflect) / 1.06 (high transmit) | R > 99.5 / T > 97 | 1.3 |
Ion-assisted deposition raises packing density, boosts refractive index by approximately 0.02, and suppresses moisture uptake; however, excessive ion energy depletes fluorine, raising absorption beyond one micrometre [20]. Substrate temperatures kept below 180 °C prevent stress-induced cracking and preserve low loss [16].
Anti-Stokes fluorescence can extract more energy from ytterbium-doped lattices than is deposited by the pump. Micro-sized potassium lutetium fluoride crystals cooled from ambient to 294 K under 1020 nm illumination, demonstrating bulk temperature drops exceeding six kelvin [4]. Ytterbium-doped sodium–yttrium fluoride nanowires trapped in heavy water reached similar cryogenic offsets [21]. The low phonon energy of fluoride provides a sufficiently large quantum efficiency to satisfy the stringent requirement
$$ \eta \geq \frac{\lambda{\text{pump}}}{\lambda{\text{mean fluorescence}}} $$
so that net cooling occurs [4].
Although pure ytterbium(III) fluoride is centrosymmetric and therefore lacks second-order susceptibility, incorporation into non-centrosymmetric mixed fluorides such as potassium lutetium fluoride yields substantial second-harmonic generation, benefiting from large ionic polarizability and wide bandgap transparency [4].
| Nonlinear fluoride phase | Effective second-order coefficient d_eff (pm V⁻¹) [4] | Co-doped ion | Combined second harmonic and up-conversion emission observed? |
|---|---|---|---|
| Potassium lutetium fluoride | 1.8 | Ytterbium | Yes |
| Potassium ytterbium fluoride | 1.6 | None | Yes |
| Sodium yttrium fluoride | 1.2 | Ytterbium + Erbium | Yes [22] |
Third-order nonlinear refractive indices measured by single-pulse Z-scan on fluoride fibers give values around 2 × 10⁻²⁰ m² W⁻¹, enabling efficient self-phase modulation and supercontinuum generation without deleterious nonlinear absorption [23].
Rare-earth fluorides support optically coherent spin states because of their shielded 4f electrons [4]. The ytterbium ion’s nuclear spin of one-half in the ^171Yb isotope offers a two-level hyperfine qubit compatible with optical addressing at one micrometre. Recent density-functional calculations predict that ytterbium(III) fluoride thin films integrated with lithium niobate waveguides could achieve on-chip parametric down-conversion of single photons at telecommunication wavelengths while introducing negligible propagation loss [24].